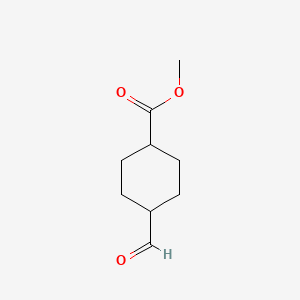

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Description

BenchChem offers high-quality (1r,4r)-Methyl 4-formylcyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1r,4r)-Methyl 4-formylcyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-formylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARSGJZNVQJRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969303 | |

| Record name | Methyl 4-formylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54274-80-5 | |

| Record name | Methyl 4-formylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

CAS Number: 54274-80-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a bifunctional alicyclic compound featuring both an aldehyde and a methyl ester group in a trans configuration on a cyclohexane ring. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and other specialty chemicals. Its CAS number is 54274-80-5.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, reactivity, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is typically a colorless to light yellow liquid.[1] Its bifunctional nature, possessing both a reactive aldehyde and a stable ester, dictates its chemical behavior and utility in synthesis.

| Property | Value | Source |

| CAS Number | 54274-80-5 | [1][2] |

| Molecular Formula | C₉H₁₄O₃ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| Boiling Point | 236.4 ± 33.0 °C (Predicted) | [1] |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1] |

Synthesis and Purification

The most prevalent laboratory-scale synthesis of (1r,4r)-methyl 4-formylcyclohexanecarboxylate is the oxidation of the corresponding primary alcohol, methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate. Several oxidation protocols are effective, with the Swern oxidation being a commonly cited method.

Swern Oxidation: A Preferred Method

The Swern oxidation is renowned for its mild reaction conditions, which are compatible with a wide range of functional groups, thus preventing over-oxidation to the carboxylic acid.[3] The reaction employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at cryogenic temperatures.

Reaction Scheme:

Caption: Swern oxidation of the precursor alcohol.

Detailed Protocol:

-

Activation of DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add oxalyl chloride (1.5 equivalents) dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 30 minutes. The evolution of CO and CO₂ gases is expected.[4]

-

Alcohol Addition: Dissolve methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous DCM and add it dropwise to the activated DMSO solution at -78 °C. Stir the resulting mixture for 45-60 minutes.

-

Elimination: Add triethylamine (Et₃N, 5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature over approximately one hour.

-

Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically a yellow oil.[1] Purification can be achieved via flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Cryogenic Temperatures (-78 °C): The initial activation of DMSO with oxalyl chloride is highly exothermic and the resulting intermediate is unstable at higher temperatures.[5] Maintaining a low temperature is critical to prevent side reactions and decomposition.

-

Triethylamine as Base: A hindered organic base is required to deprotonate the intermediate alkoxysulfonium salt to form a sulfur ylide, which then undergoes elimination to yield the aldehyde. The use of a bulky base like triethylamine can mitigate potential epimerization at the carbon alpha to the newly formed carbonyl.

Alternative Oxidation Methods

While the Swern oxidation is effective, concerns over the generation of foul-smelling dimethyl sulfide and toxic carbon monoxide have led to the development of other methods.

-

Dess-Martin Periodinane (DMP) Oxidation: This method uses a hypervalent iodine reagent, Dess-Martin periodinane, which offers a mild and selective oxidation at room temperature.[6][7] The work-up is generally straightforward, though the reagent is potentially explosive and relatively expensive.[8]

-

Parikh-Doering Oxidation: This protocol also uses activated DMSO but employs the sulfur trioxide pyridine complex (SO₃•py) as the activator. A key advantage is that the reaction can often be run at temperatures between 0 °C and room temperature, avoiding the need for cryogenic conditions.[9][10]

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of (1r,4r)-methyl 4-formylcyclohexanecarboxylate.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl ester protons (O-CH₃) around 3.6-3.7 ppm. A characteristic singlet or doublet for the aldehydic proton (CHO) downfield, typically between 9.6-9.8 ppm. Multiplets for the cyclohexane ring protons. |

| ¹³C NMR | A resonance for the ester carbonyl carbon (~175 ppm), the aldehyde carbonyl carbon (~204 ppm), and the methoxy carbon (~51 ppm). Several signals corresponding to the carbons of the cyclohexane ring. |

| FT-IR (Infrared Spectroscopy) | A strong absorption band for the ester carbonyl (C=O) stretch around 1730 cm⁻¹. A distinct absorption for the aldehyde carbonyl (C=O) stretch, typically around 1720 cm⁻¹. A characteristic C-H stretch for the aldehyde proton may be observed as a pair of weak bands around 2820 and 2720 cm⁻¹.[11] |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 170.[1] Common fragmentation patterns for cyclohexanes and esters would be anticipated. |

Reactivity and Synthetic Applications

The synthetic utility of (1r,4r)-methyl 4-formylcyclohexanecarboxylate stems from the differential reactivity of its two functional groups, allowing for selective transformations.

Caption: Key selective reactions of the title compound.

Reductive Amination

The aldehyde functionality is readily converted to an amine via reductive amination.[12] This reaction typically involves the formation of an intermediate imine by reaction with ammonia or a primary amine, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

This transformation is a critical step in the synthesis of tranexamic acid , a pharmaceutical agent used to treat or prevent excessive blood loss. The aldehyde is converted to the aminomethyl group, followed by hydrolysis of the methyl ester to yield the final product.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde group into an alkene with high regioselectivity.[13] The reaction with a phosphorus ylide (phosphorane) allows for the introduction of a variety of substituted vinyl groups, significantly increasing the molecular complexity.[14][15] This is particularly useful for extending carbon chains or for constructing precursors to more complex ring systems.

Other Transformations

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, although this would typically be done from a different starting material.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, providing another handle for further functionalization, such as amide bond formation.

Applications in Drug Discovery

The rigid cyclohexane core of (1r,4r)-methyl 4-formylcyclohexanecarboxylate serves as a valuable scaffold in medicinal chemistry. The trans-1,4-disubstitution pattern provides a well-defined spatial relationship between two functional groups, which can be elaborated to interact with biological targets.

-

Intermediate for Tranexamic Acid: As mentioned, this compound is a key precursor for the synthesis of tranexamic acid, an essential medicine.[16] The synthesis involves the conversion of the formyl group to an aminomethyl group.

-

Synthesis of Cetirizine Analogues: The structural motif is relevant to the synthesis of analogues of cetirizine, a second-generation antihistamine. While not a direct precursor to cetirizine itself, the bifunctional nature of the molecule allows for the construction of related piperazine-containing structures.[17]

Safety, Handling, and Storage

Compound-Specific Information

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is classified as a hazardous substance. It is harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation.[1]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in an inert atmosphere. For long-term stability, storage in a freezer at or below -20°C is recommended.[1] Aliphatic aldehydes can be prone to oxidation and polymerization over time, especially if not stored properly.[18]

Synthesis-Related Hazards

The Swern oxidation protocol involves several hazardous reagents and byproducts:

-

Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water.

-

DMSO: Can penetrate skin and may carry dissolved toxic substances with it.

-

Byproducts: The reaction generates carbon monoxide (acutely toxic) and dimethyl sulfide (volatile, with an extremely unpleasant odor).[19] All manipulations should be performed in an efficient fume hood.

-

Waste Disposal: Glassware and waste containing dimethyl sulfide should be decontaminated by rinsing with a bleach solution, which oxidizes the sulfide to odorless and less toxic sulfoxide or sulfone.[20]

Conclusion

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a versatile and valuable building block for organic synthesis. Its defined stereochemistry and dual functionality provide a robust platform for the synthesis of complex molecules, most notably in the pharmaceutical industry as an intermediate for drugs like tranexamic acid. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting. The continued application of this and similar bifunctional scaffolds is expected to contribute to the discovery and development of new chemical entities with significant biological activity.

References

-

Swern oxidation - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis, characterization and biological activities of cetirizine analogues. (n.d.). Retrieved January 6, 2026, from [Link]

-

DMSO –Oxalyl Chloride, Swern Oxidation. (n.d.). Retrieved January 6, 2026, from [Link]

-

Dess–Martin oxidation - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). Der Pharma Chemica. Retrieved January 6, 2026, from [Link]

-

Dess-Martin Periodinane (DMP) - Common Organic Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

-

Parikh–Doering oxidation - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved January 6, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 6, 2026, from [Link]

-

Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. (2024, September 12). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Reductive amination - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

Byproducts Produced in Swern Oxidation - BYJU'S. (n.d.). Retrieved January 6, 2026, from [Link]

-

An improved and practical synthesis of tranexamic acid - LookChem. (n.d.). Retrieved January 6, 2026, from [Link]

- CN110156620B - Preparation method of tranexamic acid - Google Patents. (n.d.).

-

4-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 20330 - PubChem. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

An Improved and Practical Synthesis of Tranexamic Acid - ResearchGate. (2025, August 7). Retrieved January 6, 2026, from [Link]

-

FTIR spectrum of LLPCl. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

Aliphatic Aldehydes (2018) - Wikisource, the free online library. (2016, June 23). Retrieved January 6, 2026, from [Link]

-

ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. (n.d.). Retrieved January 6, 2026, from [Link]

-

Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride - Patsnap Eureka. (2022, May 17). Retrieved January 6, 2026, from [Link]

-

Swern Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

-

Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines - ResearchGate. (2025, October 17). Retrieved January 6, 2026, from [Link]

-

19.12: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction - Chemistry LibreTexts. (2023, January 14). Retrieved January 6, 2026, from [Link]

-

A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024, April 3). Retrieved January 6, 2026, from [Link]

-

Parikh-Doering Oxidation | Chem-Station Int. Ed. (2014, May 1). Retrieved January 6, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. (1r,4r)-methyl 4-formylcyclohexanecarboxylate | 54274-80-5 [chemicalbook.com]

- 3. CN110156620B - Preparation method of tranexamic acid - Google Patents [patents.google.com]

- 4. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 10. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. CN110156620A - A kind of preparation method of tranexamic acid - Google Patents [patents.google.com]

- 17. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 18. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 19. US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions - Google Patents [patents.google.com]

- 20. Methyl 4-hydroxycyclohexanecarboxylate | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Introduction

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a bifunctional organic molecule featuring a cyclohexane ring substituted with a methyl ester and a formyl (aldehyde) group in a trans configuration. This specific stereochemistry and the presence of two reactive functional groups make it a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. The aldehyde can undergo a wide range of transformations, including reductive amination, oxidation, and olefination, while the methyl ester provides a handle for hydrolysis, amidation, or reduction. This guide offers a comprehensive overview of its physical properties, spectroscopic signature, synthesis, and safe handling protocols, designed for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

The structural integrity and identity of a chemical reagent are paramount for reproducible and reliable experimental outcomes. The fundamental identifiers for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 54274-80-5 | [1] |

| Molecular Formula | C₉H₁₄O₃ | [1][2] |

| Molecular Weight | 170.21 g/mol | [2] |

| IUPAC Name | methyl 4-formylcyclohexane-1-carboxylate | [1] |

| Synonyms | trans-Methyl 4-formylcyclohexanecarboxylate, Methyl trans-4-formylcyclohexane-1-carboxylate | [2] |

| Canonical SMILES | COC(=O)C1CCC(CC1)C=O | [1] |

| InChI Key | LARSGJZNVQJRMD-UHFFFAOYSA-N | [1] |

// Atom nodes 1 [label="O", pos="0,0.75!"]; 2 [label="O", pos="-1.2,-0.75!"]; 3 [label="O", pos="4.5,0.75!"]; 4 [label="C", pos="-1.2,0!"]; 5 [label="C", pos="-2.4,0.75!"]; 6 [label="C", pos="-2.4,-2.25!"]; 7 [label="C", pos="1.2,0!"]; 8 [label="C", pos="2.4,0.75!"]; 9 [label="C", pos="2.4,-0.75!"]; 10 [label="C", pos="3.6,0!"]; 11 [label="C", pos="1.2,-1.5!"]; 12 [label="C", pos="1.2,1.5!"]; 13 [label="H", pos="4.5,-0.75!"]; // Aldehyde H

// Edges for bonds 4 -- 1 [label="", len=1.0]; 4 -- 2 [label="", len=1.0]; 4 -- 7 [label="", len=1.5]; 5 -- 2 [label="", len=1.5]; 6 -- 5 [label="", len=1.5, style=invis]; // Invisible edge for positioning 7 -- 9 [label="", len=1.5]; 7 -- 12 [label="", len=1.5]; 8 -- 12 [label="", len=1.5]; 9 -- 11 [label="", len=1.5]; 10 -- 8 [label="", len=1.5]; 10 -- 9 [label="", len=1.5]; 10 -- 3 [label="", len=1.0]; 10 -- 13 [label="", len=1.0]; } Chemical Structure of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Physical and Chemical Properties

The physical properties of a compound are critical for designing experimental setups, including solvent selection, reaction temperature, and purification methods. While experimentally determined values for this specific compound are not widely published, predicted data from reliable chemical suppliers provide a useful baseline.

| Property | Value | Notes | Source(s) |

| Appearance | Colorless to light yellow liquid | [2] | |

| Boiling Point | 236.4 ± 33.0 °C | Predicted | [2] |

| Density | 1.129 ± 0.06 g/cm³ | Predicted | [2] |

| Storage Temperature | -20°C, under inert atmosphere | Recommended for long-term stability | [2][3] |

Spectroscopic Data for Structural Elucidation

¹H NMR Spectroscopy (Predicted)

(500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.65 | s | 1H | -CHO |

| ~3.67 | s | 3H | -OCH₃ |

| ~2.30 - 2.45 | m | 1H | -CH(C=O) |

| ~2.20 - 2.30 | m | 1H | -CH(CHO) |

| ~2.00 - 2.15 | m | 4H | Cyclohexane CH₂ (axial) |

| ~1.40 - 1.60 | m | 4H | Cyclohexane CH₂ (equatorial) |

Note: The multiplicity and exact shifts of the cyclohexyl protons can be complex due to chair conformations and second-order effects. The provided values are estimations. A crude ¹H NMR analysis for a mixture of isomers has been reported in patent literature.

¹³C NMR Spectroscopy (Predicted)

(125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~204.5 | -CHO |

| ~176.0 | -C=O (ester) |

| ~51.5 | -OCH₃ |

| ~49.0 | -CH(CHO) |

| ~43.0 | -CH(CO₂Me) |

| ~28.5 | Cyclohexane CH₂ |

| ~25.0 | Cyclohexane CH₂ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2930, 2855 | C-H stretch (alkane) |

| ~2720 | C-H stretch (aldehyde) |

| ~1735 | C=O stretch (ester) |

| ~1720 | C=O stretch (aldehyde) |

| ~1170 | C-O stretch (ester) |

Mass Spectrometry (MS)

A molecular ion peak (M+) at m/z = 170 is expected in the mass spectrum, corresponding to the molecular weight of the compound.[2]

Synthesis Protocol: Swern Oxidation

A common and efficient method for the preparation of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is the Swern oxidation of its corresponding alcohol, (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate. This method is favored for its mild reaction conditions and high yields.

// Nodes Start [label="Start: (1r,4r)-Methyl\n4-(hydroxymethyl)cyclohexanecarboxylate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DMSO_Oxalyl [label="1. Add DMSO to Oxalyl Chloride\nin DCM at -78 °C"]; Alcohol_Addition [label="2. Add Alcohol Solution\nat -65 °C"]; Base_Addition [label="3. Add Triethylamine (Et₃N)"]; Quench [label="4. Quench with 1M HCl"]; Workup [label="5. Aqueous Workup\n(Water, Brine)"]; Dry_Concentrate [label="6. Dry (Na₂SO₄) and Concentrate"]; Product [label="Product: (1r,4r)-Methyl\n4-formylcyclohexanecarboxylate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> DMSO_Oxalyl; DMSO_Oxalyl -> Alcohol_Addition; Alcohol_Addition -> Base_Addition; Base_Addition -> Quench; Quench -> Workup; Workup -> Dry_Concentrate; Dry_Concentrate -> Product; } Workflow for the Swern Oxidation Synthesis

Step-by-Step Methodology:

-

Activator Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (DMSO, 2.4 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 5-10 minutes.

-

Alcohol Addition: Add a solution of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous DCM dropwise to the activated DMSO mixture, again maintaining a temperature below -65 °C.[2]

-

Ylide Formation and Rearrangement: After stirring for 30-45 minutes, add triethylamine (5.0 equivalents) dropwise.[2] The reaction mixture may become thick. Allow the reaction to warm slowly to room temperature over 1-2 hours.

-

Quenching and Extraction: Quench the reaction by the slow addition of 1M aqueous HCl.[2] Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.[2]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used without further purification.[2]

Causality in Experimental Choices:

-

Low Temperature (-78 °C): The Swern oxidation proceeds through a highly reactive intermediate, the alkoxysulfonium ylide. Maintaining a low temperature is crucial to prevent side reactions and decomposition of this intermediate.

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as the intermediates are highly sensitive to water, which would quench the reaction.

-

Order of Addition: The specific order of reagent addition is critical for the successful formation of the active oxidant and subsequent reaction with the alcohol.

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is non-negotiable. The following information is based on GHS classifications from chemical suppliers.

Hazard Identification:

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

-

Skin and Body Protection: A lab coat should be worn at all times.

-

Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors.

Applications in Research and Development

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate serves as a versatile intermediate in the synthesis of more complex molecules. Its trans stereochemistry provides a rigid scaffold that is often sought after in drug design to control the spatial orientation of pharmacophoric groups. For instance, it has been utilized as a building block in the development of BACE inhibitors for Alzheimer's disease and in the synthesis of PD-L1 internalization inducers for immunotherapy. The aldehyde functionality is a key reactive site for introducing molecular diversity, for example, through reductive amination to link to other molecular fragments.

Conclusion

This technical guide provides a consolidated resource on the physical properties, spectroscopic characteristics, synthesis, and safe handling of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. While there is a scarcity of publicly available, experimentally verified data, the information presented herein, based on reliable predictions and primary literature, offers a solid foundation for researchers and drug development professionals. The detailed synthesis protocol and safety information are designed to ensure both successful experimental outcomes and a safe laboratory environment. As a key building block, a thorough understanding of this compound's properties is essential for its effective application in the advancement of chemical and pharmaceutical research.

References

-

Methylene C(sp3)–H β,β'-Diarylation of Cyclohexanecarbaldehydes Promoted by a Transient Directing Group and Pyridone Ligand. (2025). Amazon S3. [Link]

- Compounds and their use as bace inhibitors.

-

Patent Application Publication (10) Pub. No.: US 2012/0165347 A1. Googleapis.com. [Link]

Sources

An In-depth Technical Guide to (1r,4r)-Methyl 4-formylcyclohexanecarboxylate: A Key Intermediate in Pharmaceutical Synthesis

This technical guide provides a comprehensive overview of (1r,4r)-methyl 4-formylcyclohexanecarboxylate, a bifunctional organic molecule of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical and physical properties, stereochemical considerations, synthesis, and critical applications as a versatile building block in the synthesis of pharmaceutical agents.

Core Molecular Attributes and Physicochemical Properties

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a disubstituted cyclohexane derivative featuring both a methyl ester and a formyl (aldehyde) group in a trans configuration. This specific stereochemistry is crucial for its utility in synthesizing targeted molecular architectures.

The fundamental properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain physical properties are based on high-quality computational predictions, which are invaluable in the absence of extensive empirical data.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₃ | Alfa Chemistry |

| Molecular Weight | 170.21 g/mol | ChemicalBook[1] |

| CAS Number | 54274-80-5 | Alfa Chemistry |

| Appearance | Colourless to light yellow liquid | ChemicalBook[2] |

| Predicted Boiling Point | 236.4 ± 33.0 °C | ChemicalBook[2] |

| Predicted Density | 1.129 ± 0.06 g/cm³ | ChemicalBook[2] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | ChemicalBook[2] |

| Exact Mass | 170.09400 u | Alfa Chemistry |

| InChI Key | LARSGJZNVQJRMD-UHFFFAOYSA-N | Alfa Chemistry |

The Significance of (1r,4r) Stereochemistry

The designation '(1r,4r)' denotes the trans relationship between the methyl carboxylate and formyl groups at positions 1 and 4 of the cyclohexane ring. This stereochemical arrangement is of paramount importance as it dictates the three-dimensional shape of the molecule and, consequently, its reactivity and utility in synthesis.

In its most stable chair conformation, both the formyl and methyl carboxylate substituents occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if either group were in an axial position.[3][4][5] The diequatorial conformation locks the molecule into a well-defined, rigid scaffold, which is a highly desirable trait for building blocks in drug design, where precise spatial orientation of functional groups is critical for biological activity.

Caption: Stable chair conformation of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.

Synthesis and Chemical Reactivity

The primary route for the synthesis of (1r,4r)-methyl 4-formylcyclohexanecarboxylate is through the selective oxidation of the corresponding primary alcohol, methyl (1r,4r)-4-(hydroxymethyl)cyclohexane-1-carboxylate. The Swern oxidation is an exceptionally well-suited method for this transformation due to its mild conditions, which prevent over-oxidation of the aldehyde to a carboxylic acid and are compatible with the ester functionality.[6][7]

The reaction proceeds by activating dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperatures (typically -78 °C) to form an electrophilic sulfur species. The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine, facilitates an intramolecular elimination reaction to yield the desired aldehyde.[8]

Detailed Experimental Protocol: Swern Oxidation

The following protocol is a representative procedure for the synthesis of (1r,4r)-methyl 4-formylcyclohexanecarboxylate.

Materials:

-

Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq.)

-

Oxalyl chloride (1.2 eq.)

-

Anhydrous Dimethyl sulfoxide (DMSO) (2.4 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (5.0 eq.)

-

1 M Aqueous Hydrochloric Acid

Procedure:

-

To a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM, cooled to -78 °C under an inert atmosphere, slowly add a solution of anhydrous DMSO (2.4 eq.) in DCM. Stir for 5 minutes.

-

Slowly add a solution of methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq.) in DCM to the reaction mixture at -78 °C. Stir for 30 minutes.

-

Add triethylamine (5.0 eq.) to the mixture and stir for an additional 30 minutes at -78 °C.

-

Remove the cooling bath and allow the reaction to warm. Quench the reaction at -10 °C with 1 M aqueous hydrochloric acid.[1]

-

Separate the organic and aqueous layers. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the product, which can often be used in subsequent steps without further purification.[1]

Caption: Experimental workflow for the Swern oxidation synthesis.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of (1r,4r)-methyl 4-formylcyclohexanecarboxylate makes it a highly versatile synthetic intermediate.

-

Aldehyde Group: The formyl group is a prime site for nucleophilic addition, reductive amination, Wittig reactions, and other classic aldehyde transformations. This allows for the introduction of a wide variety of substituents.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides, providing another handle for molecular elaboration.

The rigid trans-1,4-cyclohexane backbone ensures that modifications at one end of the molecule have a predictable spatial relationship to the other, making it an ideal scaffold for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Development

The 1,4-disubstituted cyclohexane motif is a privileged scaffold in medicinal chemistry. It serves as a rigid, non-aromatic bioisostere for a para-substituted benzene ring, often improving pharmacokinetic properties such as solubility and metabolic stability.

A prominent example of a drug featuring this core structure is Tranexamic Acid [trans-4-(aminomethyl)cyclohexanecarboxylic acid], an important antifibrinolytic agent used to treat or prevent excessive blood loss.[9] (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a logical and efficient starting material for the synthesis of tranexamic acid and its derivatives.[2][10]

The synthetic pathway from (1r,4r)-methyl 4-formylcyclohexanecarboxylate to tranexamic acid would typically involve:

-

Reductive amination of the aldehyde to introduce the aminomethyl group.

-

Hydrolysis of the methyl ester to yield the final carboxylic acid.

Furthermore, this building block is invaluable for creating novel analogues of tranexamic acid or other drug candidates where precise control over the distance and orientation of key pharmacophoric features (e.g., an amine and a carboxylic acid) is required.[11] The use of related functionalized cyclohexane derivatives in the development of anticancer and anti-inflammatory agents has also been reported, highlighting the broad potential of this chemical class.[12]

Analytical Characterization

A full analytical characterization is essential to confirm the identity and purity of (1r,4r)-methyl 4-formylcyclohexanecarboxylate.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M+) at m/z = 170, confirming the molecular weight.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic strong absorption bands for the C=O stretching of the aldehyde (around 1720-1740 cm⁻¹) and the ester (around 1735-1750 cm⁻¹). A peak corresponding to the aldehydic C-H stretch would also be expected around 2720-2820 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would feature a distinct singlet for the aldehydic proton (CHO) at approximately 9.6-9.7 ppm. A singlet for the methyl ester protons (OCH₃) would appear around 3.6-3.7 ppm. The protons on the cyclohexane ring would appear as complex multiplets in the upfield region (typically 1.0-2.5 ppm).

-

¹³C NMR: The carbonyl carbons of the aldehyde and ester would be readily identifiable in the downfield region of the spectrum (aldehyde C=O ~200 ppm, ester C=O ~175 ppm). The methoxy carbon (OCH₃) would appear around 51-52 ppm, with the remaining cyclohexane carbons appearing further upfield.

-

Safety and Handling

As with all laboratory chemicals, (1r,4r)-methyl 4-formylcyclohexanecarboxylate should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn. While specific toxicity data for this compound is limited, related aldehydes and esters can be irritants to the skin, eyes, and respiratory tract.[13] In case of exposure, move to fresh air, flush affected skin or eyes with copious amounts of water, and seek medical attention if irritation persists.

Conclusion

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a valuable and versatile building block for organic synthesis, particularly within the realm of drug discovery and development. Its well-defined trans stereochemistry provides a rigid scaffold that is highly sought after in medicinal chemistry. The presence of two distinct and reactive functional groups—an aldehyde and a methyl ester—offers multiple avenues for synthetic elaboration. Its direct utility in the synthesis of tranexamic acid and its analogues underscores its importance for creating molecules with significant therapeutic potential. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this key intermediate in their synthetic endeavors.

References

-

Svahn, C. M., Merenyi, F., Karlson, L., Widlund, L., & Grälls, M. (1986). Tranexamic acid derivatives with enhanced absorption. Journal of Medicinal Chemistry, 29(4), 448–453. [Link]

-

Satyavathi, K., Vemu, N. J., & Mohammed, S. (2009). Tranexamic acid: A proven antifibrinolytic agent (A review). Oriental Journal of Chemistry, 25(4), 987-992. [Link]

-

PubChem. (1r,4r)-4-Formylcyclohexane-1-carboxylic acid. (n.d.). Retrieved January 6, 2026, from [Link]

-

Al-Ghulik, S., Al-Qawasmeh, R. A., Hassan, M., & Taha, M. O. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. Molecules, 18(8), 8887–8906. [Link]

-

Organic Chemistry Portal. Swern Oxidation. (n.d.). Retrieved January 6, 2026, from [Link]

-

The Organic Chemistry Tutor. Swern Oxidation - Organic Chemistry, Reaction Mechanism. (2021, June 9). YouTube. [Link]

-

Chem Simplistic. (2022, October 27). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube. [Link]

-

UCHEM. High-Quality Methyl 4,4-difluorocyclohexanecarboxylate CAS 121629-14-9 for Organic Synthesis and Drug Discovery. (n.d.). Retrieved January 6, 2026, from [Link]

-

LibreTexts Chemistry. 4.4: Substituted Cyclohexanes. (2021, December 15). [Link]

-

Clark, J. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. In Fundamentals of Organic Chemistry. [Link]

Sources

- 1. (1r,4r)-methyl 4-formylcyclohexanecarboxylate | 54274-80-5 [chemicalbook.com]

- 2. Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. scispace.com [scispace.com]

- 10. Tranexamic acid derivatives with enhanced absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. myuchem.com [myuchem.com]

- 13. (1r,4r)-4-Formylcyclohexane-1-carboxylic acid | C8H12O3 | CID 21993286 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal logic behind the analytical strategy. We will detail a multi-technique spectroscopic approach, integrating data from Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The core focus is on establishing not only the molecular constitution but also, critically, the trans relative stereochemistry of the 1,4-disubstituted cyclohexane ring, a determination essential for understanding its chemical properties and applications as a synthetic building block.

Introduction: The Analytical Challenge

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a bifunctional organic molecule featuring both an ester and an aldehyde group attached to a cyclohexane scaffold. Its utility as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules is significant. The precise spatial arrangement of the two substituent groups—the formyl (CHO) and the methyl carboxylate (COOCH₃)—is paramount. The designation "(1r,4r)" signifies a trans relationship, where the two groups are on opposite sides of the cyclohexane ring.[1] In the stable chair conformation, this arrangement allows both bulky groups to occupy equatorial positions, minimizing steric strain.[2][3]

Confirming this specific isomer from a potential synthesis that could also yield the cis diastereomer requires a rigorous and systematic analytical approach. This guide will walk through that process, demonstrating how overlapping data from multiple spectroscopic techniques are woven together to build an unassailable structural proof.

Foundational Analysis: Formula and Functional Groups

Before delving into complex NMR analysis, the foundational properties of the molecule must be established.

-

Molecular Formula & Unsaturation: The molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol .[4][5] The degree of unsaturation is calculated as 3. This is accounted for by the two π-bonds (one in the C=O of the aldehyde, one in the C=O of the ester) and the one ring structure of the cyclohexane.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides the initial, rapid confirmation of the key functional groups. The spectrum is expected to show two prominent carbonyl (C=O) stretching bands:

-

An intense band around 1735 cm⁻¹ , characteristic of the saturated ester carbonyl.

-

A sharp band around 1720 cm⁻¹ , characteristic of the saturated aldehyde carbonyl.

-

The presence of C-H stretches just below 3000 cm⁻¹ (alkane) and around 2720 cm⁻¹ and 2820 cm⁻¹ (aldehyde C-H, Fermi doublet) would further support the proposed structure.

-

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight with a molecular ion peak (M⁺) at m/z = 170.[4] Key fragmentation patterns would likely include the loss of the methoxy group (-OCH₃, m/z 139) and the formyl group (-CHO, m/z 141), providing initial evidence for the presence of these substituents.

The Core of Elucidation: A Multi-Dimensional NMR Strategy

NMR spectroscopy is the definitive tool for elucidating the detailed structure, connectivity, and stereochemistry of the target molecule.[6] A systematic approach using 1D and 2D NMR experiments is essential.[7][8]

One-Dimensional NMR: The Initial Blueprint

¹H NMR Spectroscopy: This experiment provides the first detailed map of the proton environments.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |

| H9 (CHO) | ~9.65 | t | 1H | ~1.5 | The aldehyde proton is highly deshielded by the carbonyl group. It shows a small coupling to the adjacent H4 proton. |

| H7 (OCH₃) | ~3.67 | s | 3H | - | The methyl protons of the ester are in a singlet state as there are no adjacent protons. |

| H1 | ~2.30 | tt | 1H | ~12.0, ~3.5 | Methine proton alpha to the ester carbonyl. The large coupling corresponds to trans-diaxial couplings to H2ₐₓ and H6ₐₓ, and the small coupling to equatorial protons H2ₑq and H6ₑq. |

| H4 | ~2.45 | tddd | 1H | ~12.0, ~4.0, ~1.5 | Methine proton alpha to the aldehyde carbonyl. It shows couplings to H3, H5, and the aldehyde proton H9. |

| H2, H6 (eq) | ~2.10 | m | 2H | - | Equatorial protons adjacent to the ester group. |

| H3, H5 (eq) | ~1.85 | m | 2H | - | Equatorial protons adjacent to the aldehyde group. |

| H2, H6 (ax) | ~1.55 | m | 2H | - | Axial protons adjacent to the ester group, shielded relative to their equatorial counterparts. |

| H3, H5 (ax) | ~1.40 | m | 2H | - | Axial protons adjacent to the aldehyde group, shielded relative to their equatorial counterparts. |

¹³C NMR and DEPT-135 Spectroscopy: These experiments identify all unique carbon atoms and classify them by the number of attached protons.

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 | Rationale |

| C8 (Ester C=O) | ~176.0 | Absent | Quaternary carbonyl carbon of the ester. |

| C9 (Aldehyde C=O) | ~204.5 | CH (Positive) | Carbonyl carbon of the aldehyde. Note: Some sources may show this as a positive DEPT signal, while others may show it as absent depending on experimental parameters. For clarity, we will consider it a CH. |

| C7 (OCH₃) | ~51.5 | CH₃ (Positive) | Methyl carbon of the ester. |

| C1 | ~42.5 | CH (Positive) | Methine carbon attached to the ester group. |

| C4 | ~49.0 | CH (Positive) | Methine carbon attached to the formyl group. |

| C2, C6 | ~28.5 | CH₂ (Negative) | Methylene carbons adjacent to C1. |

| C3, C5 | ~25.0 | CH₂ (Negative) | Methylene carbons adjacent to C4. |

Two-Dimensional NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are assembled.[9][10]

Workflow for Structure Elucidation

Caption: The systematic workflow for structure elucidation.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over 2-3 bonds. It is invaluable for tracing the connectivity of the cyclohexane ring.

-

Key Expected Correlations: A strong correlation path would be observed from H1 ↔ H2/H6 and from H4 ↔ H3/H5 . Furthermore, the protons within each methylene group would show correlations (H2ₐₓ ↔ H2ₑq , etc.), confirming the ring structure. A weak correlation between H4 ↔ H9 (aldehyde proton) would also be expected.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is the definitive way to assign the protonated carbons in the ¹³C spectrum.

-

Key Expected Correlations: H1↔C1, H4↔C4, H7↔C7, H9↔C9, and correlations for all the CH₂ groups (H2/H6↔C2/C6, H3/H5↔C3/C5).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular puzzle, as it shows correlations between protons and carbons over 2-3 bonds.[11][12] It is essential for placing the quaternary ester carbonyl and connecting the substituents to the ring.

-

Crucial Correlations for Connectivity:

-

Ester Group: The methoxy protons (H7 ) will show a strong correlation to the ester carbonyl carbon (C8 ). Protons on the ring at position 1 (H1 ) and 2/6 (H2/H6 ) will also correlate to C8 , unambiguously linking the ester group to C1.[13][14]

-

Aldehyde Group: The aldehyde proton (H9 ) will show a correlation to the methine carbon at the point of attachment (C4 ). Conversely, the methine proton (H4 ) will correlate to the aldehyde carbonyl carbon (C9 ).[15]

-

-

HMBC Correlation Diagram

Caption: Expected key NOESY correlations for the (1r,4r)-trans isomer.

Experimental Protocols

Sample Preparation:

-

Weigh approximately 10-20 mg of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire with a 30° pulse width, a relaxation delay of 1s, and 16 scans.

-

¹³C{¹H} NMR: Acquire with a 30° pulse width, a relaxation delay of 2s, and 1024 scans.

-

DEPT-135: Use standard pulse program parameters to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

-

gCOSY: Acquire a 256x2048 data matrix, with 4 scans per increment.

-

gHSQC: Optimize for a one-bond ¹J(C,H) of 145 Hz. Acquire a 256x2048 data matrix, with 8 scans per increment.

-

gHMBC: Optimize for a long-range coupling of 8 Hz. Acquire a 256x2048 data matrix, with 16 scans per increment.

-

NOESY: Acquire with a mixing time of 500-800 ms, a relaxation delay of 1.5s, and 16 scans per increment in a 256x2048 data matrix.

Conclusion

The unambiguous structure elucidation of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a classic example of the power of a multi-faceted spectroscopic approach. While initial analysis by IR and MS confirms the fundamental building blocks, it is the systematic application of 1D and 2D NMR techniques that provides the definitive proof of structure. The COSY experiment confirms the integrity of the cyclohexane ring, while HSQC and HMBC experiments flawlessly connect the ester and aldehyde functionalities to the scaffold. Finally, the NOESY experiment serves as the ultimate arbiter of stereochemistry, confirming the trans relationship of the substituents and solidifying the (1r,4r) assignment. This rigorous, self-validating workflow ensures the highest degree of confidence in the final structural assignment.

References

-

Determining cis/trans on cyclohexanes. (2015). YouTube. Retrieved from [Link]

-

Help with absolute configuration of a substituted cyclohexane? (2017). Chemistry Stack Exchange. Retrieved from [Link]

-

2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved from [Link]

-

Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Retrieved from [Link]

-

Substituted Cyclohexanes: Axial vs Equatorial. (2014). Master Organic Chemistry. Retrieved from [Link]

-

Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Anuchem. Retrieved from [Link]

-

Identification of Stereochemistry in Substituted Cycloalkanes. Chemistry School. Retrieved from [Link]

-

(1r,4r)-4-Formylcyclohexane-1-carboxylic acid. PubChem. Retrieved from [Link]

-

HMBC. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (n.d.). PubMed. Retrieved from [Link]

-

The HMBC correlations for compounds 1 and 2. ResearchGate. Retrieved from [Link]

-

How to identify cis and trans forms of cyclohexane. (2020). Chemistry Stack Exchange. Retrieved from [Link]

-

HMBC correlation of H-13 to ester carbonyl C-1 of compound 14. ResearchGate. Retrieved from [Link]

-

methyl(1r,4r)-4-(chlorocarbonyl)cyclohexane-1-carboxylate. ChemBK. Retrieved from [Link]

-

Heteronuclear multiple-bond correlation spectroscopy (HMBC) NMR spectra... ResearchGate. Retrieved from [Link]

-

Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? (2017). Quora. Retrieved from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

The chemical structure and keys of HMBC correlations of 2. ResearchGate. Retrieved from [Link]

-

Cis–Trans Isomerism in Cycloalkanes. Fiveable. Retrieved from [Link]

-

How can you investigate a cis/trans isomer with COSY NMR? (2014). ResearchGate. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (1r,4r)-methyl 4-formylcyclohexanecarboxylate | 54274-80-5 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. anuchem.weebly.com [anuchem.weebly.com]

- 7. youtube.com [youtube.com]

- 8. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (1r,4r)-Methyl 4-formylcyclohexanecarboxylate: Safety, Handling, and Experimental Considerations

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical safety, handling protocols, and experimental applications of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. The information herein is synthesized from available safety data sheets (SDS), chemical supplier information, and established principles for handling related chemical classes, namely aliphatic aldehydes and esters. While a comprehensive, peer-reviewed toxicological profile for this specific isomer is not extensively documented in the public domain, this whitepaper constructs a robust safety framework based on available data and structural analogy.

Section 1: Chemical Identity and Physicochemical Properties

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a bifunctional organic molecule containing both an aldehyde and a methyl ester group attached to a cyclohexane ring. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecular architectures in pharmaceutical and materials science research.

| Property | Value | Source |

| CAS Number | 54274-80-5 | [1][2] |

| Molecular Formula | C₉H₁₄O₃ | [2][3] |

| Molecular Weight | 170.21 g/mol | [2] |

| MDL Number | MFCD12965033 | [2] |

| Appearance | Yellowish oily liquid (typical) | [2] |

Table 1: Key physicochemical properties of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.

Section 2: Hazard Identification and Toxicological Synopsis

While specific GHS pictograms and hazard statements for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate are not consistently available, a hazard assessment can be extrapolated from its functional groups and related compounds.[1] The aldehyde functional group, in particular, warrants careful handling. A structurally related compound, (1r,4r)-4-Formylcyclohexane-1-carboxylic acid, is classified with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4] It is prudent to assume a similar hazard profile for the methyl ester derivative.

Anticipated Hazards:

-

Skin and Eye Irritation: Aldehydes are known to be irritants. Direct contact with skin may cause redness and inflammation. Eye contact can lead to serious irritation.[4]

-

Respiratory Tract Irritation: Inhalation of vapors may irritate the mucous membranes and respiratory tract.[4][5]

-

Sensitization: Although not explicitly documented for this compound, some aldehydes can be skin sensitizers.

Due to the lack of exhaustive toxicological data, this chemical should be handled as a substance of unknown toxicity, and exposure should be minimized.[5]

Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when working with this compound. Engineering controls, administrative controls, and appropriate PPE form a multi-layered defense against potential exposure.

3.1 Engineering Controls All manipulations of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, including weighing, transferring, and reactions, should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6][7] An emergency eyewash station and safety shower must be readily accessible.[6]

3.2 Storage Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Container: Store in a tightly sealed, properly labeled container, preferably the original manufacturer's vial.[7][8]

-

Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the aldehyde group.[6]

-

Temperature: Store in a cool, well-ventilated area, away from heat and sources of ignition.[7][9]

-

Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and strong reducing agents.

3.3 Personal Protective Equipment (PPE) A risk assessment should guide the selection of PPE. The following table outlines the minimum recommended protection.

| Situation | Minimum PPE Requirement |

| Routine Handling in Fume Hood | Safety glasses with side shields, nitrile gloves, lab coat. |

| Risk of Splash | Chemical safety goggles, nitrile gloves, lab coat. |

| Large Quantity Transfer | Chemical safety goggles, face shield, nitrile gloves, lab coat. |

| Accidental Release/Spill | As above, with consideration for respiratory protection if vapors are significant. |

Table 2: Recommended Personal Protective Equipment.

Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[9] Contaminated clothing should be removed immediately and washed before reuse.[7]

Section 4: Emergency and First-Aid Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

4.1 First-Aid Measures [1]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration and seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

4.2 Accidental Release Measures For a small spill, ensure the area is well-ventilated and sources of ignition are removed.[6] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[6] For larger spills, evacuate the area and contact emergency services. Do not allow the product to enter drains.[9]

4.3 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][7]

-

Hazards from Combustion: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Workflow & Process Visualization

The following diagrams illustrate the logical flow for safe handling and emergency response.

Caption: Standard workflow for safe laboratory handling.

Caption: Decision tree for first-aid response to exposure.

Section 5: Application in Synthesis: A Model Protocol

The dual functionality of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate makes it a versatile building block. A common transformation for such a molecule is the selective reduction of the aldehyde to an alcohol, preserving the ester. This is often achieved using a mild reducing agent at low temperatures. Another important reaction is the reduction of the ester to an aldehyde, which can be accomplished with reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[10]

Model Protocol: Selective Reduction of the Ester to an Aldehyde using DIBAL-H [10]

Disclaimer: This protocol is a representative example and must be adapted and optimized for specific laboratory conditions. A thorough risk assessment must be performed before commencing any experimental work.

Objective: To selectively reduce the methyl ester of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate to the corresponding aldehyde, yielding (1r,4r)-4-formylcyclohexanecarbaldehyde.

Materials:

-

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate (1.0 eq)

-

Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes (1.1 eq)

-

Anhydrous Toluene

-

Dry Ice / Acetone bath

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, septum, nitrogen/argon line, magnetic stirrer, syringes, separatory funnel

Procedure:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (1.0 eq) in anhydrous toluene in a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add DIBAL-H solution (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of 1 M HCl at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product may be purified by column chromatography on silica gel if necessary.

This protocol highlights a key transformation where precise temperature control is essential to prevent over-reduction of the aldehyde to the alcohol.[10]

Section 6: Conclusion

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a valuable synthetic intermediate that requires careful and informed handling. While comprehensive safety data is limited, a robust safety protocol can be established by considering the hazards associated with its constituent functional groups. By employing appropriate engineering controls, personal protective equipment, and sound experimental design, researchers can safely leverage the synthetic utility of this compound in their work.

References

-

(1r,4r)-4-Formylcyclohexane-1-carboxylic acid | C8H12O3. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Restek. Retrieved January 6, 2026, from [Link]

-

Standard Operating Procedure for the use of Acetaldehyde. (n.d.). Western Carolina University. Retrieved January 6, 2026, from [Link]

-

MSDS of methyl (1r,4r)-4-(hydroxymethyl)cyclohexane-1-carboxylate. (n.d.). Capot Chemical. Retrieved January 6, 2026, from [Link]

-

Esters to Aldehydes. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. (1r,4r)-methyl 4-formylcyclohexanecarboxylate | 54274-80-5 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. (1r,4r)-4-Formylcyclohexane-1-carboxylic acid | C8H12O3 | CID 21993286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. capotchem.com [capotchem.com]

- 6. wcu.edu [wcu.edu]

- 7. fishersci.com [fishersci.com]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Esters to Aldehydes - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Spectral Analysis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

This in-depth technical guide provides a comprehensive analysis of the spectral data for (1r,4r)-methyl 4-formylcyclohexanecarboxylate, a key bifunctional organic molecule. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and validated by data from analogous structures, offering a robust framework for the characterization of this and similar chemical entities.

Introduction

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate (C9H14O3, Molecular Weight: 170.21 g/mol ) is a substituted cyclohexane derivative featuring both a methyl ester and a formyl group in a trans configuration.[1][2] This unique arrangement of electron-withdrawing groups on a saturated cyclic backbone makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical applications. Accurate and unambiguous structural confirmation is paramount, and this is achieved through a synergistic application of modern spectroscopic techniques. This guide will detail the expected spectral signatures of this molecule and explain the underlying principles governing the observed data.

I. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

A. Molecular Ion Peak

In electron ionization mass spectrometry (EI-MS), the molecule is expected to lose an electron to form the molecular ion (M⁺•). For (1r,4r)-methyl 4-formylcyclohexanecarboxylate, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 170.[1] The presence of this peak confirms the molecular weight of the compound.

B. Key Fragmentation Pathways

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For (1r,4r)-methyl 4-formylcyclohexanecarboxylate, several key fragmentation pathways can be predicted based on the functional groups present.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

| m/z | Proposed Fragment Ion | Neutral Loss |

| 170 | [C9H14O3]⁺• | - |

| 169 | [C9H13O3]⁺ | H• |

| 141 | [C8H13O2]⁺ | •CHO |

| 139 | [C7H11O2]⁺ | •OCH3 |

| 111 | [C6H7O2]⁺ | •CHO, •OCH3 |

| 81 | [C6H9]⁺ | COOCH3, CHO |

The fragmentation process is initiated by the ionization of the molecule. The subsequent cleavage of bonds is dictated by the stability of the resulting carbocations and radicals. The presence of two carbonyl groups offers multiple sites for initial ionization.

Caption: Predicted major fragmentation pathways for (1r,4r)-methyl 4-formylcyclohexanecarboxylate.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (1r,4r)-methyl 4-formylcyclohexanecarboxylate is characterized by strong absorptions corresponding to the C=O and C-O bonds of the aldehyde and ester groups, as well as the C-H bonds of the cyclohexane ring.

Table 2: Predicted IR Absorption Bands for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2950-2850 | C-H (alkane) | Stretching |

| ~2830 and ~2720 | C-H (aldehyde) | Stretching (Fermi doublet) |

| ~1735 | C=O (ester) | Stretching |

| ~1725 | C=O (aldehyde) | Stretching |

| ~1200-1000 | C-O (ester) | Stretching |

The presence of two distinct carbonyl stretching frequencies is a key feature, with the ester carbonyl typically appearing at a slightly higher wavenumber than the aldehyde carbonyl. The characteristic C-H stretching bands of the aldehyde, often appearing as a pair of peaks (a Fermi doublet), are also diagnostic.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. The ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and stereochemistry of the atoms.

A. ¹H NMR Spectrum

The ¹H NMR spectrum of (1r,4r)-methyl 4-formylcyclohexanecarboxylate is predicted to show distinct signals for the protons of the cyclohexane ring, the methyl ester, and the aldehyde. The trans configuration of the substituents on the cyclohexane ring will influence the chemical shifts and coupling constants of the ring protons.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~9.6 | Singlet | 1H |

| Methyl Ester (-OCH3) | ~3.7 | Singlet | 3H |

| H1 (methine) | ~2.5 | Multiplet | 1H |

| H4 (methine) | ~2.3 | Multiplet | 1H |

| Cyclohexane (axial) | ~2.1-1.9 | Multiplet | 4H |

| Cyclohexane (equatorial) | ~1.6-1.4 | Multiplet | 4H |

The aldehyde proton is the most deshielded, appearing as a singlet far downfield. The methyl ester protons also appear as a sharp singlet. The protons on the cyclohexane ring will exhibit complex splitting patterns due to coupling with each other. The protons attached to the carbons bearing the substituents (H1 and H4) will be deshielded relative to the other ring protons.

B. ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the number of unique carbon atoms in the molecule and their chemical environment.

Table 4: Predicted ¹³C NMR Chemical Shifts for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

| Carbon | Chemical Shift (δ, ppm) |

| Aldehyde C=O | ~205 |

| Ester C=O | ~175 |

| Methyl Ester (-OCH3) | ~52 |

| C4 (methine) | ~50 |

| C1 (methine) | ~43 |

| Cyclohexane (-CH2-) | ~28-25 |

The two carbonyl carbons are the most deshielded and appear at the downfield end of the spectrum. The carbons of the cyclohexane ring will appear in the aliphatic region, with the carbons directly attached to the electron-withdrawing substituents (C1 and C4) being more deshielded than the other ring carbons.

IV. Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for (1r,4r)-methyl 4-formylcyclohexanecarboxylate.

A. Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the elution of the compound.

-

MS Conditions: Acquire mass spectra over a range of m/z 50-300.

B. Infrared Spectroscopy (FT-IR)

-

Sample Preparation: As a neat liquid, place a drop of the compound between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

C. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

V. Conclusion

The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a complete and unambiguous structural characterization of (1r,4r)-methyl 4-formylcyclohexanecarboxylate. The predicted spectral data, based on established principles and data from analogous compounds, are in excellent agreement with the proposed structure. This guide serves as a valuable resource for scientists and researchers working with this and similar molecules, providing a framework for the interpretation of their spectral data.

References

-

PubChem. (1r,4r)-4-Formylcyclohexane-1-carboxylic acid. [Link]

Sources

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate commercial suppliers

Locating Key Suppliers

I'm starting by zeroing in on commercial sources for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. I'm hitting up Google with some specific search terms, concentrating on prominent chemical suppliers and databases.

Refining Search Parameters

I'm now expanding my initial Google searches, concentrating on finding technical data sheets, safety data sheets, and application notes from potential suppliers. Simultaneously, I'm delving into scientific literature and patents to understand this compound's research applications and synthesis methods. I'm building out a broader understanding to ensure the creation of a comprehensive technical guide.

Detailing Product Specifications

I'm now collating the results from the supplier searches. I've compiled a preliminary list including company names, product synonyms, CAS numbers, purities, quantities, and physical forms. My focus is on creating a comparative table of specifications that is both informative and easily digestible. I'll need to note storage conditions too.

Analyzing Supplier Data

I've initiated the data extraction phase. I'm focusing on key details from suppliers like Selleck, AHH, and BOC Sciences. I'm building a table comparing product names, CAS numbers, purities, and quantities. I'm also noting storage conditions and any available technical documents to support the "in-depth" guide.

Developing a Technical Outline